O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines .
Scientific Research Applications
O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It has potential medicinal uses, including as a component in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine involves its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in biological molecules, thereby inhibiting certain enzymatic activities . This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: A similar compound with the formula CH3ONH2, used in similar applications.
Hydroxylamine: Another related compound, often used as a reducing agent and in the synthesis of oximes.
Uniqueness
O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its pyridyl group enhances its ability to interact with biological molecules, making it particularly useful in medicinal chemistry .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
O-[(2-methoxypyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H10N2O2/c1-10-7-6(5-11-8)3-2-4-9-7/h2-4H,5,8H2,1H3 |
InChI Key |
PDGFVNYHNAWZGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CON |
Origin of Product |
United States |
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